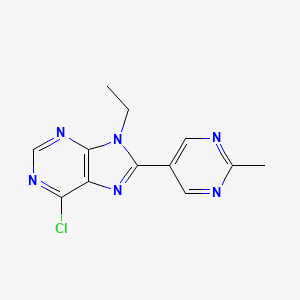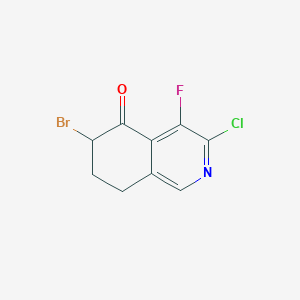
6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: The formation of the isoquinolinone ring structure is often accomplished through cyclization reactions involving suitable precursors and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used under appropriate conditions (e.g., temperature, solvent) to achieve substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-3-chloro-4-fluoro-isoquinoline: Lacks the dihydro and isoquinolinone features but shares the halogenation pattern.
7,8-dihydro-5(6H)-isoquinolinone: Lacks the halogen atoms but retains the core isoquinolinone structure.
6-bromo-3-chloro-4-fluoro-quinolinone: Similar halogenation pattern but with a quinolinone core instead of isoquinolinone.
Uniqueness
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrClFNO |
|---|---|
Molekulargewicht |
278.50 g/mol |
IUPAC-Name |
6-bromo-3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one |
InChI |
InChI=1S/C9H6BrClFNO/c10-5-2-1-4-3-13-9(11)7(12)6(4)8(5)14/h3,5H,1-2H2 |
InChI-Schlüssel |
QMYIIGYQZQACSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CN=C(C(=C2C(=O)C1Br)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
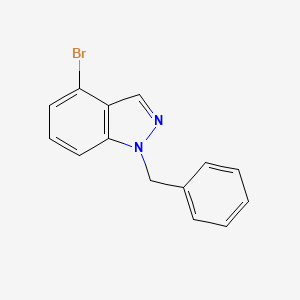
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)


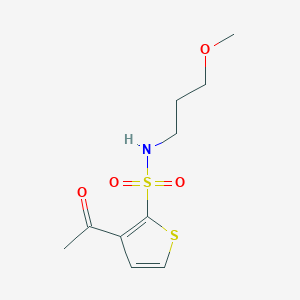
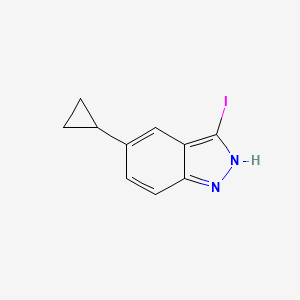

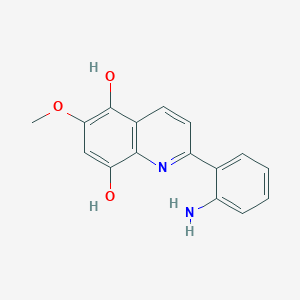
![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
